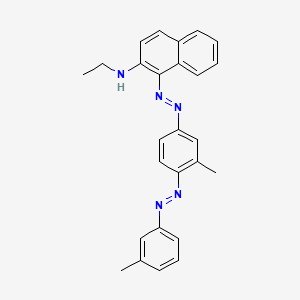

N-Ethyl-1-((3-methyl-4-((3-methylphenyl)azo)phenyl)azo)naphthalen-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-Ethyl-1-((3-methyl-4-((3-methylphenyl)azo)phenyl)azo)naphthalen-2-amine is an organic compound belonging to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This compound is known for its complex structure, which includes a naphthalene ring, ethylamine, and two azo groups linked to methylphenyl groups. It is primarily used in various industrial applications due to its stability and vibrant color properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-1-((3-methyl-4-((3-methylphenyl)azo)phenyl)azo)naphthalen-2-amine typically involves a multi-step process:

Diazotization: The process begins with the diazotization of 3-methylphenylamine. This involves treating the amine with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt.

Coupling Reaction: The diazonium salt is then coupled with 3-methyl-4-aminophenyl to form the first azo linkage.

Second Diazotization and Coupling: The resulting compound undergoes a second diazotization followed by coupling with N-ethyl-2-naphthylamine to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-1-((3-methyl-4-((3-methylphenyl)azo)phenyl)azo)naphthalen-2-amine undergoes several types of chemical reactions:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid, leading to the cleavage of azo bonds and formation of corresponding nitro compounds.

Reduction: Reduction of the azo groups can be achieved using reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst, resulting in the formation of amines.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium dithionite in aqueous solution or hydrogen gas with a palladium catalyst.

Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens for halogenation.

Major Products

Oxidation: Nitro derivatives of the original compound.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

N-Ethyl-1-((3-methyl-4-((3-methylphenyl)azo)phenyl)azo)naphthalen-2-amine has several scientific research applications:

Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.

Biology: Employed in biological staining techniques to visualize cellular components under a microscope.

Medicine: Investigated for potential use in drug delivery systems due to its ability to bind to specific biological targets.

Mechanism of Action

The mechanism of action of N-Ethyl-1-((3-methyl-4-((3-methylphenyl)azo)phenyl)azo)naphthalen-2-amine primarily involves its interaction with biological molecules through its azo groups. These groups can form hydrogen bonds and van der Waals interactions with proteins and nucleic acids, leading to changes in their structure and function. The compound’s ability to absorb light at specific wavelengths also makes it useful in photodynamic therapy, where it generates reactive oxygen species upon light activation, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

- N-(2-ethylhexyl)-1-((3-methyl-4-((3-methylphenyl)azo)phenyl)azo)naphthalen-2-amine

- N-ethyl-1-((3-methyl-4-((3-methylphenyl)diazenyl)phenyl)diazenyl)naphthalen-2-amine

Uniqueness

N-Ethyl-1-((3-methyl-4-((3-methylphenyl)azo)phenyl)azo)naphthalen-2-amine is unique due to its specific structural configuration, which imparts distinct optical properties and stability. Compared to similar compounds, it offers better performance in terms of color fastness and resistance to environmental degradation .

Biological Activity

N-Ethyl-1-((3-methyl-4-((3-methylphenyl)azo)phenyl)azo)naphthalen-2-amine, also known by its CAS number 71619-13-1, is a synthetic azo compound notable for its applications in dyeing and potential biological activities. This compound features a complex structure that includes azo linkages, which are often associated with various biological effects.

| Property | Value |

|---|---|

| Molecular Formula | C26H25N5 |

| Molecular Weight | 407.51 g/mol |

| Density | 1.13 g/cm³ |

| Boiling Point | 631.9 °C |

| Flash Point | 336 °C |

| LogP | 8.79 |

Biological Activity

The biological activity of azo compounds, including this compound, is of significant interest due to their potential pharmacological effects and toxicity profiles. Azo compounds are known to exhibit various biological activities, including antimicrobial, antitumor, and mutagenic effects.

Antitumor Potential

Azo compounds have been explored for their antitumor properties. For example, some studies suggest that azo dyes can induce apoptosis in cancer cells through various mechanisms, including oxidative stress and DNA damage . The specific mechanisms for this compound remain to be fully elucidated but warrant further investigation given the structural similarities to other bioactive azo compounds.

Toxicological Concerns

Despite their potential benefits, azo compounds are also associated with toxicological risks. Some azo dyes have been linked to carcinogenic effects due to the release of aromatic amines upon metabolic reduction in vivo . Regulatory assessments often focus on the safety profiles of such compounds, emphasizing the need for thorough toxicological evaluations.

Case Studies and Research Findings

Several studies have examined the broader category of azo compounds:

- Antimicrobial Studies : Research has demonstrated that certain azo derivatives exhibit significant antimicrobial activity against a range of pathogens. For instance, a study highlighted the effectiveness of modified azo compounds against Candida albicans and other bacteria .

- Carcinogenicity Assessments : A comprehensive review of azo dyes indicated that many can release carcinogenic amines upon degradation. This highlights the importance of assessing both efficacy and safety in therapeutic contexts .

- Mechanistic Studies : Investigations into the mechanisms by which azo compounds exert biological effects have revealed pathways involving oxidative stress and cellular signaling alterations .

Properties

CAS No. |

71619-13-1 |

|---|---|

Molecular Formula |

C26H25N5 |

Molecular Weight |

407.5 g/mol |

IUPAC Name |

N-ethyl-1-[[3-methyl-4-[(3-methylphenyl)diazenyl]phenyl]diazenyl]naphthalen-2-amine |

InChI |

InChI=1S/C26H25N5/c1-4-27-25-14-12-20-9-5-6-11-23(20)26(25)31-29-22-13-15-24(19(3)17-22)30-28-21-10-7-8-18(2)16-21/h5-17,27H,4H2,1-3H3 |

InChI Key |

JFWOXXXNXBKHAU-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=C(C2=CC=CC=C2C=C1)N=NC3=CC(=C(C=C3)N=NC4=CC=CC(=C4)C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.